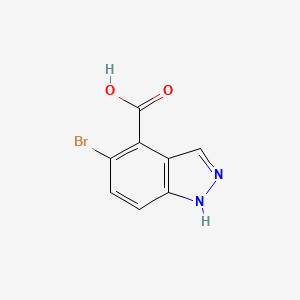

5-bromo-1H-Indazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDMHXBQEUSTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750586-03-9 | |

| Record name | 5-bromo-1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 5 Bromo 1h Indazole 4 Carboxylic Acid and Its Analogs

Mechanistic Pathways of Indazole Ring Formation and Functionalization

The indazole scaffold, a bicyclic aromatic heterocycle, is a crucial pharmacophore in medicinal chemistry. rasayanjournal.co.in Its synthesis and functionalization are areas of intensive research. The formation of the indazole ring system can be achieved through various mechanistic pathways, often involving transition-metal-catalyzed C-H activation and annulation reactions. nih.gov

One prominent strategy involves the reaction of ortho-substituted aryl precursors that undergo intramolecular cyclization. For instance, Rhodium(III)/Copper(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides an efficient route to 1H-indazoles. nih.gov The proposed mechanism for this transformation begins with the coordination of the imidate to the rhodium catalyst, followed by C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, yielding a six-membered rhodacycle. Subsequent protonolysis and reductive elimination steps, facilitated by the copper co-catalyst, lead to the formation of the indazole ring and regeneration of the active rhodium catalyst. nih.govresearchgate.net

Alternative pathways include the cyclization of azobenzenes. Rhodium(III)-catalyzed C-H functionalization of azobenzenes with alkenes or aldehydes can lead to functionalized indazole derivatives. nih.govnih.gov The mechanism typically involves the coordination of the azobenzene (B91143) to the rhodium center, followed by ortho C-H activation. The resulting intermediate then reacts with the coupling partner (e.g., an alkene) through insertion, followed by β-hydride elimination and aromatization to yield the final indazole product. nih.gov

Once the indazole core is formed, functionalization allows for the introduction of various substituents to modulate the molecule's properties. Halogenation, particularly bromination and iodination, is a key functionalization step as it installs a versatile handle for subsequent cross-coupling reactions. chim.it For instance, the introduction of a bromine atom at the 5-position, as seen in the title compound, can be achieved through electrophilic aromatic substitution on a suitable indazole precursor. chemicalbook.com Functionalization at the C3-position is also common and can be accomplished through methods like direct halogenation using N-halosuccinimides (NBS for bromination, NCS for chlorination) or metalation followed by quenching with an electrophile. chim.it

| Reaction Type | Key Precursors | Catalyst/Reagents | Key Mechanistic Steps | Reference |

|---|---|---|---|---|

| Ring Formation (Annulation) | Imidates + Nitrosobenzenes | Rh(III)/Cu(II) | C-H activation, migratory insertion, protonolysis, reductive elimination | nih.gov |

| Ring Formation (Annulation) | Azobenzenes + Alkenes | Rh(III) | C-H activation, alkene insertion, β-hydride elimination, aromatization | nih.gov |

| C3-Position Functionalization | 1H-Indazole | N-Bromosuccinimide (NBS) | Electrophilic substitution | chim.it |

| C5-Position Functionalization | Indazole-3-carboxylic acid | Bromine, Acetic Acid | Electrophilic aromatic substitution | chemicalbook.com |

Reactivity of the Carboxylic Acid Group in 5-Bromo-1H-Indazole-4-carboxylic Acid

The carboxylic acid group at the C4 position of this compound is a key site of reactivity, enabling the synthesis of a wide array of derivatives through nucleophilic acyl substitution. msu.edu Like other carboxylic acids, its reactivity is centered on the electrophilic carbonyl carbon and the acidic hydroxyl proton. However, direct substitution of the hydroxyl group is difficult because hydroxide (B78521) (HO⁻) is a poor leaving group. Therefore, reactions typically require activation of the carbonyl group or conversion of the hydroxyl group into a better leaving group. msu.edulibretexts.org

Esterification: The conversion of this compound to its corresponding esters is commonly achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium process involves the reaction of the carboxylic acid with an alcohol. byjus.com

The mechanism proceeds via several reversible steps:

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester product loses a proton to regenerate the acid catalyst, yielding the final ester. libretexts.org

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to an acid-base reaction that forms a stable carboxylate-ammonium salt. Consequently, the carboxylic acid must first be "activated". bohrium.comresearchgate.net This is achieved using coupling agents, such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC).

The general mechanism for carbodiimide-mediated amidation is as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to the C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate contains a very good leaving group.

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: The resulting tetrahedral intermediate collapses, forming the amide C-N bond and releasing the dicyclohexylurea byproduct.

This activation strategy is widely used in the synthesis of indazole-based amides, which are prevalent in pharmacologically active compounds. researchgate.net

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the C=O π-bond and expelling the leaving group. uomustansiriyah.edu.iq

For a carboxylic acid, the direct leaving group would be -OH, which is poor. Therefore, as described above, the reaction is facilitated by converting the -OH into a better leaving group. This can be done by protonating it under acidic conditions (as in Fischer esterification) or by converting it into a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂), an acid anhydride, or an activated ester (using coupling agents). vanderbilt.edu Once converted to these more reactive derivatives, a wide range of nucleophiles (alcohols, amines, thiols, etc.) can readily displace the leaving group to form various amides, esters, and thioesters. vanderbilt.eduuomustansiriyah.edu.iq

Reactivity of the Bromine Substituent in the 5-Position

The bromine atom at the C5 position of the indazole ring is a versatile functional group, primarily serving as a key handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying aryl halides like this compound. mdpi.comlibretexts.org The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is particularly common. ias.ac.in

The generally accepted catalytic cycle for these reactions involves a Pd(0)/Pd(II) cycle and consists of three main steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the 5-bromoindazole derivative. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar organopalladium(II) complex. mdpi.com

Transmetalation: In the Suzuki reaction, an organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium(II) complex, displacing the bromide ligand. This step is called transmetalation. mdpi.comyoutube.com

Reductive Elimination: The two organic groups attached to the palladium center couple, forming a new carbon-carbon bond. This step reduces the palladium from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. youtube.com

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the indazole ring, a crucial strategy in the synthesis of kinase inhibitors and other therapeutic agents. ias.ac.in

| Substrate | Coupling Partner | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)₂ / CsF | 5-Aryl-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | ias.ac.in |

| 3-Bromo-2H-indazole derivative | Aryl boronic acid | Pd catalyst | 3-Aryl-2H-indazole derivative | nih.gov |

Beyond palladium-catalyzed cross-coupling, the bromine atom on the indazole ring can undergo other substitution reactions. The high reactivity of the C-Br bond makes it a precursor for a variety of functional groups. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the attack of a strong nucleophile on the aromatic ring, leading to the displacement of the bromide. SNAr reactions are typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the fused pyrazole (B372694) ring and the adjacent carboxylic acid group are electron-withdrawing, which could potentially activate the C-Br bond towards SNAr with very strong nucleophiles (e.g., alkoxides, amides) under forcing conditions (high temperature). The mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the bromide ion to restore aromaticity.

Formation of Organometallic Intermediates: The bromo-indazole can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, through metal-halogen exchange. For example, reaction with an organolithium reagent like n-butyllithium at low temperatures can replace the bromine with lithium. This newly formed organometallic species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce different functional groups at the 5-position.

These alternative pathways, while perhaps less common than cross-coupling for this specific scaffold, represent mechanistically viable routes for the further diversification of this compound and its analogs.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring System

The reactivity of the indazole ring system in this compound towards aromatic substitution is a nuanced interplay of the inherent electronic properties of the heterocyclic core and the directing effects of its substituents. The indazole nucleus, a fusion of a benzene (B151609) and a pyrazole ring, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing nature of the fused pyrazole moiety. Conversely, this electron deficiency can render the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by appropriate substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The reaction typically proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or benzenium ion. libretexts.org The regiochemical outcome of substitution on the benzene ring of the indazole core is dictated by the existing substituents: the 4-carboxylic acid group and the 5-bromo group.

Directing Effects:

The carboxylic acid group (-COOH) at the C4 position is a powerful deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

The bromine atom (-Br) at the C5 position is also deactivating (due to its inductive effect) but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate.

Considering these competing effects, electrophilic attack is most likely to occur at the C7 position. This position is ortho to the bromo directing group and meta to the carboxylic acid directing group, representing the most electronically favorable site for the formation of the sigma complex intermediate. The C6 position is less favored as it is para to the bromine but ortho to the deactivating carboxylic acid group. Typical EAS reactions include nitration, halogenation, and sulfonation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for electron-deficient aromatic and heteroaromatic systems. researchgate.netjuniperpublishers.com The reaction requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile and a suitable leaving group. In this compound, the ring is activated by the electron-withdrawing effects of the fused pyrazole ring and the C4-carboxylic acid group. The bromine atom at C5 serves as an excellent leaving group.

The mechanism typically involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity and yields the substitution product. juniperpublishers.com This methodology is a valuable tool in medicinal chemistry for the synthesis of substituted indazoles. nih.gov

Table 1: Predicted Regioselectivity of Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Predicted Major Product | Rationale |

| Electrophilic | |||

| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-7-nitro-1H-indazole-4-carboxylic acid | Attack at C7 is directed ortho by -Br and meta by -COOH. |

| Bromination | Br₂ / FeBr₃ | 5,7-Dibromo-1H-indazole-4-carboxylic acid | Attack at C7 is directed ortho by -Br and meta by -COOH. |

| Nucleophilic | |||

| Amination | R₂NH | 5-(Dialkylamino)-1H-indazole-4-carboxylic acid | Nucleophilic displacement of the C5-bromo group, activated by the -COOH and pyrazole ring. |

| Alkoxylation | RO⁻Na⁺ | 5-Alkoxy-1H-indazole-4-carboxylic acid | Nucleophilic displacement of the C5-bromo group, activated by the -COOH and pyrazole ring. |

Tautomeric Equilibria (1H- and 2H-Indazole) and their Influence on Reactivity

Indazole and its derivatives exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net This results in an equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov This tautomerism is a critical factor that profoundly influences the synthesis, reactivity, and physicochemical properties of indazole-based compounds. nih.gov

The 1H-indazole tautomer, which possesses a benzenoid electronic structure, is generally the more thermodynamically stable and predominant form compared to the 2H-indazole, which has a less aromatic quinoid structure. researchgate.netchemicalbook.com Theoretical calculations and experimental studies have quantified this stability difference. For the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). nih.govresearchgate.net Research indicates that substitution at the C5 position, as in the title compound, does not significantly alter this tautomeric preference for the 1H form. researchgate.net

Table 2: Calculated Energy Differences Between Indazole Tautomers

| Method | Phase | Energy Difference (1H vs. 2H) | Reference |

| MP2/6-31G** | Gas | 15 kJ·mol⁻¹ more stable | nih.gov |

| B3LYP | Gas | 5.3 kcal/mol more stable | researchgate.net |

| MP2 | Gas | 3.6 kcal/mol more stable | chemicalbook.comresearchgate.net |

Despite the predominance of the 1H-tautomer at equilibrium, the presence of the 2H-tautomer, even in small concentrations, can significantly impact the reactivity of the indazole system. According to the Curtin-Hammett principle, if the tautomers are in rapid equilibrium, the product ratio of a reaction is not determined by the relative populations of the tautomers but by the difference in the free energies of the transition states leading to the products. nih.gov

This is particularly relevant in reactions involving substitution at the nitrogen atoms, such as N-alkylation and N-acylation. The reaction can proceed via either the N1 of the 1H-tautomer or the N2 of the 1H-tautomer (which is equivalent to the N2 of the 2H tautomer). The relative nucleophilicity of the two nitrogen atoms and the reaction conditions (e.g., solvent, base, electrophile) determine the regiochemical outcome, often leading to a mixture of N1- and N2-substituted products. The 2H-indazole derivatives are known to be stronger bases than their 1H-counterparts, which reflects the different electronic environments and reactivity of the nitrogen atoms in the two tautomeric forms. chemicalbook.com Therefore, a comprehensive understanding of the tautomeric equilibrium is essential for predicting and controlling the outcomes of reactions involving the indazole ring.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1h Indazole 4 Carboxylic Acid Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules like 5-bromo-1H-indazole-4-carboxylic acid. thieme-connect.de The combination of chemical shifts, signal multiplicities (splitting patterns), and coupling constants allows for the precise assignment of each hydrogen and carbon atom in the molecule, confirming the substitution pattern on the indazole ring.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the three aromatic protons and the N-H proton of the indazole ring. The proton at the C3 position is anticipated to appear as a singlet, while the protons at C6 and C7 will likely form a coupled system, appearing as doublets. The broad signal of the N-H proton is typically observed at a lower field.

¹³C NMR spectroscopy provides complementary information, showing distinct resonances for each carbon atom in the molecule. researchgate.netresearchgate.net The chemical shifts of the carbons in the benzene (B151609) portion of the indazole ring are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is characteristically found at a very low field (downfield). By analyzing both ¹H and ¹³C NMR data, along with two-dimensional NMR techniques like HMQC and HMBC, a complete and unambiguous assignment of the molecular structure can be achieved. thieme-connect.dersc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | ~8.2 (singlet) | ~135 |

| C4 | - | ~125 |

| C5 | - | ~115 (C-Br) |

| C6 | ~7.8 (doublet) | ~128 |

| C7 | ~7.5 (doublet) | ~112 |

| C3a | - | ~140 |

| C7a | - | ~122 |

| COOH | ~13.0 (broad singlet) | ~168 |

Note: Predicted values are based on data for similar indazole structures and known substituent effects. Actual experimental values may vary based on solvent and concentration.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman (FT-Raman) Analysis of Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman (FT-Raman) techniques, offers profound insights into the functional groups and intermolecular interactions within this compound. nih.gov A key feature of carboxylic acids is their propensity to form strong intermolecular hydrogen-bonded dimers in the solid state. This dimerization is readily observable in the vibrational spectra. nih.gov

The FT-IR spectrum of a carboxylic acid dimer is characterized by a very broad absorption band for the O-H stretching vibration, typically appearing in the 2500–3300 cm⁻¹ region. jyoungpharm.org Concurrently, the carbonyl (C=O) stretching frequency is shifted to a lower wavenumber (typically 1680–1710 cm⁻¹) compared to the monomeric form, which is a direct consequence of the hydrogen bonding. nih.gov

The N-H stretching vibration of the indazole ring is also an important diagnostic peak, usually found in the 3100–3300 cm⁻¹ range. Other significant vibrations include the aromatic C-H stretching above 3000 cm⁻¹, C=C ring stretching in the 1450–1600 cm⁻¹ region, and the C-Br stretching vibration, which is expected at lower frequencies (typically 500–650 cm⁻¹). nih.gov Raman spectroscopy provides complementary data, particularly for the non-polar bonds and the aromatic ring system. The combination of both techniques, as seen in studies of related molecules, allows for a comprehensive assignment of all fundamental vibrational modes. jyoungpharm.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectral Region |

|---|---|---|---|

| N-H Stretch | Indazole N-H | 3100 - 3300 | High |

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 (broad) | High |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | High |

| C=O Stretch | Carboxylic Acid (Dimer) | 1680 - 1710 | Mid |

| C=C/C=N Stretch | Aromatic/Indazole Ring | 1450 - 1600 | Mid |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 | Mid |

Note: Data is based on typical frequency ranges for the specified functional groups and intermolecular interactions. nih.govjyoungpharm.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₅BrN₂O₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the initial loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.orgyoutube.commiamioh.edu These initial losses are often followed by further fragmentation, such as the expulsion of carbon monoxide (CO). The stability of the indazole ring means that fragments containing this core structure are often prominent in the spectrum.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

|---|---|---|---|

| [C₈H₅BrN₂O₂]⁺ | Molecular Ion ([M]⁺) | 240 | 242 |

| [C₈H₄BrN₂O]⁺ | Loss of OH | 223 | 225 |

| [C₇H₄BrN₂]⁺ | Loss of COOH | 195 | 197 |

| [C₇H₅BrN₂O]⁺ | Loss of CO from [M]⁺ | 212 | 214 |

Note: m/z values correspond to the major isotopic peaks.

Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Structural Analysis

The integration of experimental spectroscopic data with computational chemistry, particularly Density Functional Theory (DFT), provides the most powerful and comprehensive approach to structural analysis. nih.gov This synergistic method allows for a deeper understanding of molecular properties by correlating experimental observations with theoretical models. dntb.gov.uaresearchgate.net

DFT calculations can be used to predict the ground-state molecular geometry of this compound with high accuracy. This optimized structure serves as the basis for further calculations. Theoretical vibrational frequencies can be computed and compared with experimental FT-IR and Raman spectra. researchgate.net This comparison aids in the definitive assignment of complex vibrational modes and confirms structural features like intermolecular hydrogen bonding.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. researchgate.net These calculated shifts, when correlated with the experimental spectrum, provide robust confirmation of signal assignments. Furthermore, computational models can provide insights into electronic properties that are not directly accessible through spectroscopy, such as the distribution of electron density (Molecular Electrostatic Potential maps) and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. rsc.orgnih.gov The strong agreement between theoretical predictions and experimental data provides a high level of confidence in the final structural determination. researchgate.net

Computational and Theoretical Investigations of 5 Bromo 1h Indazole 4 Carboxylic Acid

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometric and electronic properties of chemical compounds. For complex heterocyclic molecules, DFT calculations can elucidate the most stable conformations and provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's reactivity.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating forces on each atom and adjusting their positions until a stable structure is reached. For indazole derivatives, these calculations help determine key structural parameters.

Theoretical investigations on similar heterocyclic compounds often employ DFT methods with specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a high level of accuracy. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For instance, in a related indazole derivative, the C–N, C=N, and C≡N bond lengths were computed to understand the bonding characteristics within the molecule. Such studies reveal that bond lengths can indicate partial double-bond character, which influences the molecule's stability and reactivity.

Table 1: Representative Theoretical Geometric Parameters for a Heterocyclic Carboxylic Acid Core Structure Note: Data for the specific 5-bromo-1H-indazole-4-carboxylic acid molecule is not available in the cited sources. This table illustrates the type of data obtained from DFT geometry optimization.

| Parameter | Typical Bond Type | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 |

| Bond Length | C-N | ~1.33 - 1.38 |

| Bond Length | C=O | ~1.21 |

| Bond Length | O-H | ~0.97 |

| Bond Angle | C-C-C (in ring) | ~120 |

| Bond Angle | O=C-O | ~123 |

Following geometry optimization, DFT is used to analyze the electronic properties of the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and relates to the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. This analysis is crucial for understanding potential charge transfer within the molecule.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP is a 3D visualization of the charge distribution around a molecule, using a color gradient to indicate positive, negative, and neutral regions. Negative regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and are targets for nucleophilic attack. MEP maps are invaluable for predicting the reactive sites of a molecule and understanding its intermolecular interactions.

Table 2: Illustrative Electronic Properties from DFT Calculations Note: Specific calculated values for this compound are not present in the searched literature. This table shows typical data derived from such analyses.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~4.0 to 5.0 eV |

| Dipole Moment | Measure of the net molecular polarity | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict excited-state properties, such as electronic absorption spectra (UV-Visible spectra). By calculating the transition energies and oscillator strengths from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Vis spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, which can help validate the computational model and provide insights into the electronic transitions occurring within the molecule.

Molecular Docking and Simulation Studies for Ligand-Target Interactions (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. These non-clinical studies are fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinities towards a specific biological target.

In molecular docking studies, the ligand is placed in the binding site of the target protein, and its conformational flexibility is explored to find the most stable binding mode. The stability of this interaction is quantified by a scoring function, which estimates the binding free energy (often reported in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For example, docking studies on derivatives of the related 5-bromoindole-2-carboxylic acid scaffold have been performed to evaluate their binding energies against targets like VEGFR tyrosine kinase and EGFR tyrosine kinase. These studies help identify which derivatives have the best potential for biological activity based on their predicted binding affinities.

Table 3: Example Molecular Docking Results for a Ligand with a Biological Target Note: This table is a template representing typical data from molecular docking studies, as specific docking data for this compound was not found.

| Biological Target | Ligand | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) |

|---|---|---|---|

| Protein Kinase X | This compound | Data not available | Data not available |

| Reference Inhibitor | Known Drug Molecule | Data not available | Data not available |

Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding specificity and can include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic Interactions: Interactions between nonpolar groups, such as pi-pi stacking, pi-alkyl, and alkyl-alkyl interactions.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Electrostatic Interactions: Attractions or repulsions between charged groups.

Analysis of these interactions helps to rationalize the observed binding affinity and provides a structural basis for designing new molecules with improved potency and selectivity. For instance, identifying key amino acid residues in the binding pocket that form hydrogen bonds with the ligand can guide future modifications to enhance this interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical descriptions that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are foundational in computational drug design, allowing for the rational optimization of lead compounds.

While specific QSAR models exclusively for this compound are not widely published, extensive research on analogous indazole derivatives provides a robust framework for understanding its potential structure-activity relationships. nih.gov Studies on various classes of indazoles have identified key structural descriptors that correlate with biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net

Three-dimensional QSAR (3D-QSAR) studies on indazole derivatives as Hypoxia-inducible factor (HIF-1α) inhibitors, for example, have revealed that steric and electrostatic fields are critical determinants of inhibitory potency. nih.gov These models generate contour maps that indicate where bulky groups or specific electrostatic charges would enhance or diminish activity, providing a structural blueprint for designing more effective inhibitors. nih.gov Similarly, QSAR investigations into the antimicrobial activity of indazole compounds against S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) have highlighted the importance of both 2D and 3D structural descriptors in predicting inhibitory effects. nih.gov These models can explain a high percentage of the variance in biological activity based on the molecular features of the compounds. nih.gov

The data from related compounds suggest that the biological profile of this compound would be significantly influenced by its specific pattern of electrostatic potential, molecular shape, and the presence of hydrogen bond donors and acceptors. nih.gov

Table 1: Correlated Structural Features and Biological Activities in Indazole Derivatives

| Biological Activity Studied | Influential Structural Features/Descriptors | Key Findings from QSAR/SAR Models |

| HIF-1α Inhibition | Steric and Electrostatic Fields | The size, shape, and electronic nature of substituents on the indazole ring are crucial for potent inhibition. Contour maps provide a guide for structural modification. nih.govnih.gov |

| Antimicrobial (SAH/MTAN) | 2D and 3D Structural Descriptors | A combination of descriptors can effectively predict inhibitory activity, suggesting a complex interplay of factors governs the compound's effect. nih.gov |

| Anti-inflammatory | Steric, Electrostatic, and Topological Parameters | Models demonstrate a correlation between these molecular descriptors and anti-inflammatory activity, aiding in the design of compounds with improved potency. researchgate.net |

| Kinase Inhibition (e.g., FGFRs) | Fragment-based de novo design | The indazole scaffold serves as an effective foundation for inhibitors, with excellent ligand efficiencies achieved through targeted modifications. nih.gov |

The specific substituents on the this compound scaffold—the bromine atom at the 5-position and the carboxylic acid group at the 4-position—are predicted to play dominant roles in its molecular interactions.

The carboxylic acid substituent is a versatile functional group capable of forming strong intermolecular interactions, most notably hydrogen bonds. rug.nl It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). mdpi.com This dual capability allows it to form robust and specific hydrogen bond networks with amino acid residues in a biological target, often serving as a critical anchor point for the molecule. Furthermore, under physiological pH, the carboxylic acid can exist as a carboxylate anion, enabling it to form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Table 2: Predicted Influence of Substituents on Molecular Interactions

| Substituent | Type of Interaction | Potential Impact on Molecular Binding |

| 5-Bromo | Halogen Bonding | Can form directional interactions with electron-rich atoms (O, N, S) or π-systems in a binding site, enhancing affinity and selectivity. nih.govmdpi.com |

| 4-Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor) | Acts as a key anchoring group, forming strong and specific hydrogen bonds with polar residues in the target protein. rug.nlmdpi.com |

| 4-Carboxylic Acid | Ionic Interactions (Salt Bridge) | When deprotonated to a carboxylate, it can form strong electrostatic interactions with positively charged amino acid residues. |

In Silico Prediction of Biological Profiles and Target Identification

In silico methods are instrumental in predicting the potential biological targets of a novel compound, a process often referred to as target identification or inverse virtual screening (IVS). nih.govfrontiersin.org For this compound, these computational techniques can scan vast databases of protein structures to identify those that are most likely to bind to the molecule with high affinity.

The process typically involves using the 3D structure of the compound as a query to screen against a library of known biological targets. nih.gov Molecular docking simulations can then predict the binding mode and estimate the binding affinity of the compound to each potential target. This approach has been successfully used for other heterocyclic compounds, such as quinoline-4-carboxylic acid derivatives, to identify novel targets like Leishmania major N-myristoyltransferase (LmNMT). nih.govfrontiersin.org

Based on the known biological activities of the broader indazole class, potential targets for this compound could include protein kinases, transcription factors, and enzymes involved in microbial metabolism. nih.govnih.gov The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.gov Computational models can help prioritize which of these targets are most likely for this specific derivative, guiding subsequent experimental validation and reducing the time and cost of drug discovery. nih.gov

Table 3: Potential Target Classes for Indazole Scaffolds Identified via In Silico and Experimental Methods

| Potential Target Class | Specific Examples | Relevant In Silico Method |

| Protein Kinases | FGFRs, EGFR, VEGFR-2, Tie-2, EphB4 | Structure-Guided Design, Molecular Docking nih.gov |

| Transcription Factors | Hypoxia-Inducible Factor 1 (HIF-1) | 3D-QSAR, Pharmacophore Mapping nih.gov |

| Microbial Enzymes | SAH/MTAN | QSAR, Molecular Docking nih.gov |

| G-Protein Coupled Receptors | 5-HT Receptors | Pharmacophore Modeling |

| Parasitic Enzymes | Leishmania N-myristoyltransferase (NMT) | Inverse Virtual Screening, Molecular Dynamics nih.govfrontiersin.org |

Applications of 5 Bromo 1h Indazole 4 Carboxylic Acid in Contemporary Chemical Research

Role as a Building Block in Complex Organic Synthesis

The strategic placement of a bromine atom and a carboxylic acid on the indazole ring makes 5-bromo-1H-indazole-4-carboxylic acid a highly sought-after starting material for the synthesis of more elaborate chemical structures. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into a wide range of other functional groups, such as amides, esters, and ketones.

Synthesis of Diverse Chemical Libraries for Research Screening

The ability to functionalize both the 5-position (via the bromo group) and the 4-position (via the carboxylic acid) of the indazole ring allows for the generation of large and diverse chemical libraries. These libraries are crucial for high-throughput screening campaigns aimed at identifying new drug leads. For instance, derivatives of 5-bromo-1H-indazole-3-carboxylic acid have been utilized in the synthesis of novel compounds for pharmaceutical development. The reactivity of the bromine atom is a key feature that enhances its utility as a building block for bioactive molecules. researchgate.net

A notable example involves the use of a closely related derivative, 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, in Suzuki coupling reactions with various aryl boronic acids. ias.ac.in This approach facilitates the creation of a library of 1H-pyridin-4-yl-3,5-disubstituted indazoles, demonstrating the power of using the bromo-indazole scaffold to generate molecular diversity. ias.ac.in Such strategies are fundamental to modern drug discovery, enabling the exploration of vast chemical space to find molecules with desired biological activities.

Intermediate for Advanced Heterocyclic Compounds and Fused Systems

Beyond its use in creating libraries of discrete molecules, this compound serves as a key intermediate in the synthesis of advanced heterocyclic and fused ring systems. The indazole nucleus itself is a privileged structure in medicinal chemistry, and the ability to build upon this core is of significant interest. researchgate.net The reactivity of bromo-indazoles in coupling and cyclization reactions makes them attractive starting points for complex chemical entities. chemimpex.com

For example, indazole-4-carboxylic acids are precursors for the synthesis of fused systems like pyrazolo[4,3-h]quinazolines. These tricyclic structures have shown potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov The synthesis of these complex heterocyclic systems often involves the initial functionalization of the indazole core, followed by annulation reactions to build the additional rings.

Exploration in Medicinal Chemistry Research (Pre-Clinical and Mechanistic)

The indazole scaffold is a common feature in many biologically active compounds, and this compound provides a versatile entry point for the design and synthesis of new therapeutic candidates. researchgate.net Its derivatives have been explored in a variety of preclinical and mechanistic studies, particularly in the realm of enzyme inhibition.

Design and Synthesis of Indazole-Based Ligands for Enzyme Inhibition Studies

The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The indazole ring system has proven to be an effective scaffold for designing ligands that can bind to the active sites of various enzymes. The bromo and carboxylic acid functionalities of this compound offer convenient handles for synthetic modification to optimize binding affinity and selectivity.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of pharmaceutical research. The indazole core is present in a number of approved and investigational kinase inhibitors. nih.gov

FGFR1 Inhibitors : The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is a validated target in oncology. Research has shown that indazole-based scaffolds can be effective in targeting FGFR1. While direct synthesis from this compound is not explicitly detailed in the provided sources, the general utility of bromo-indazoles in creating FGFR inhibitors is well-established. For instance, novel FGFR inhibitors bearing a 1H-indazol-3-amine scaffold have been designed and synthesized, demonstrating potent enzymatic and cellular inhibition. nih.gov

Pim Kinase Inhibitors : Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers. The indazole scaffold has been investigated for its potential in developing Pim kinase inhibitors. For example, pyrrolo[2,3-g]indazoles have been identified as a new class of Pim kinase inhibitors, with some compounds showing sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

ALK Inhibitors : Anaplastic lymphoma kinase (ALK) is another important target in cancer therapy, particularly in non-small cell lung cancer. Indazole derivatives have been explored as ALK inhibitors. For instance, 3-amino-5-substituted indazoles have served as starting points for the development of novel ALK inhibitors, such as entrectinib. nih.govresearchgate.net

ERK1/2 Inhibitors : The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in cancer. A series of indazole amide-based compounds have been discovered and optimized as potent ERK1/2 inhibitors. nih.govinformahealthcare.com

TTK Inhibitors : TTK (also known as Mps1) is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, making it an attractive target for anticancer drugs. A novel class of TTK inhibitors has been developed based on an indazole core with key substitutions at the 3 and 5 positions. researchgate.net

The following table summarizes some of the kinase targets and the corresponding indazole-based inhibitor scaffolds.

| Kinase Target | Indazole Scaffold/Derivative | Key Findings |

| FGFR1 | 1H-Indazol-3-amine derivatives | Potent enzymatic and cellular inhibition. nih.gov |

| Pim Kinases | Pyrrolo[2,3-g]indazoles | Sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov |

| ALK | 3-Amino-5-substituted indazoles | Led to the development of potent ALK inhibitors like entrectinib. nih.govresearchgate.net |

| ERK1/2 | Indazole amides | Potent inhibition of ERK1/2 enzyme activity and cancer cell growth. nih.govinformahealthcare.com |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamides | Potent and selective inhibition of TTK. researchgate.net |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. researchgate.netacs.org By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a crucial role in immune suppression, particularly in the tumor microenvironment. Consequently, inhibitors of IDO1 are being actively pursued as cancer immunotherapies.

The indazole scaffold has emerged as a promising structural motif for the design of IDO1 inhibitors. researchgate.netacs.org While the direct use of this compound was not explicitly found in the provided search results, the synthesis of various substituted indazoles for IDO1 inhibition highlights the importance of this heterocyclic system. For example, novel 1,3-dimethyl-6-amino indazole derivatives have been designed and synthesized as IDO1 inhibitors. researchgate.net Furthermore, the rational design of 4,6-disubstituted indazoles has led to the identification of potent IDO1 inhibitors. researchgate.net These studies underscore the potential of using functionalized indazoles, such as this compound, as a starting point for the development of novel IDO1 inhibitors.

Calcium-Release Activated Calcium (CRAC) Channel Blockers

The calcium release-activated calcium (CRAC) channel is a crucial component in T-cell activation and mast cell function, making it a significant therapeutic target for autoimmune and inflammatory diseases. nih.govresearchgate.net Research has identified derivatives of indazole-3-carboxylic acid as potent CRAC channel blockers.

Structure-activity relationship (SAR) studies on indazole-3-carboxamides revealed that the specific arrangement of the amide linker is critical for activity. nih.gov For instance, indazole derivatives with a '-CO-NH-Ar' linkage (where Ar is an aryl group) proved to be more potent inhibitors than their 'reversed' amide isomers. nih.gov One of the most active compounds in a studied series, a 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridinyl)-1H-indazole-3-carboxamide, demonstrated a sub-micromolar IC₅₀ value for inhibiting calcium influx. nih.gov Another compound, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide, was identified as a fast, reversible, and selective CRAC channel blocker with an IC₅₀ of 4.9 μM. nih.gov These findings underscore the potential of the indazole scaffold in developing selective immune-modulating agents. researchgate.net

Table 1: CRAC Channel Blocking Activity of Indazole-3-Carboxamide Derivatives

| Compound Derivative | Target/Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-(2,4-dichlorobenzyl)-N-(2,6-difluorophenyl)-1H-indazole-3-carboxamide | Calcium Influx (RBL-2H3 cells) | 1.51 | nih.gov |

| 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-pyridinyl)-1H-indazole-3-carboxamide | Calcium Influx (RBL-2H3 cells) | 0.67 | nih.gov |

| 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide | CRAC Current | 4.9 | nih.gov |

Investigation of Receptor Binding Affinities

The indazole framework is a key component in the design of molecules targeting various biological receptors. The isomer, 5-bromo-1H-indazole-3-carboxylic acid, is utilized in biochemical research to investigate enzyme inhibition and receptor binding, which aids in understanding biological pathways. chemimpex.com

Specific applications include the development of synthetic cannabinoid receptor agonists (SCRAs). Following the emergence of new psychoactive substances with a bromine at the 5-position of the indazole core, studies were conducted to systematically examine their in vitro CB1 receptor activity. researchgate.net These investigations revealed that for SCRAs with a methyl ester head group, 5-bromo substituted analogs had higher EC₅₀ values (indicating lower potency) compared to 5-fluoro or 5-chloro analogs. researchgate.net

Furthermore, indazole-paroxetine hybrid molecules have been synthesized to act as inhibitors for G protein-coupled receptor kinases (GRKs), specifically GRK2, which is a therapeutic target in heart failure. nih.gov These studies confirmed that the indazole "warhead" forms strong interactions with the hinge of the kinase active site, imparting high potency to the inhibitors. nih.gov

Mechanistic Studies of Biological Activities in Cellular Assays (e.g., Antiproliferative, Apoptosis, ROS Modulation)

The bromo-indazole scaffold is a cornerstone in the development of novel anticancer agents, with research focusing on its antiproliferative effects, ability to induce apoptosis, and modulation of reactive oxygen species (ROS). nih.govnih.govontosight.ai

Antiproliferative Activity: Numerous studies have demonstrated the potent growth-inhibitory activity of bromo-indazole derivatives across a variety of human cancer cell lines. nih.gov A series of novel 1H-indazole-3-amine derivatives showed significant antiproliferative effects, with one compound exhibiting a promising IC₅₀ value of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov Another study on a different series of indazole derivatives found potent activity against several cancer cell lines, with IC₅₀ values as low as 0.23 µM. nih.gov While not an indazole, it is noteworthy that a derivative of the related 5-bromo-1H-indole -2-carboxamide also showed significant antiproliferative effects against A549 lung cancer cells (IC₅₀ of 14.4 µg/mL) and Human Umbilical Vein Endothelial Cells (HUVECs) (IC₅₀ of 5.6 µg/mL), highlighting the general utility of the bromo-substituted bicyclic aromatic heterocycle structure. waocp.orgnih.gov

Table 2: Antiproliferative Activity of Bromo-Indazole Derivatives

| Compound Series/Derivative | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1H-Indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | nih.gov |

| 1H-Indazole-3-amine derivative (6o) | A549 (Lung) | >50 | nih.gov |

| 1H-Indazole-3-amine derivative (6o) | PC-3 (Prostate) | 14.8 | nih.gov |

| Indazole derivative (2f) | 4T1 (Breast) | 0.23 | nih.gov |

| Indazole derivative (2f) | MCF-7 (Breast) | 0.31 | nih.gov |

| Indazole derivative (2f) | A549 (Lung) | 1.15 | nih.gov |

Apoptosis Induction: Mechanistic studies have confirmed that the antiproliferative effects of these indazole derivatives are often linked to the induction of apoptosis (programmed cell death). Treatment of cancer cells with active indazole compounds leads to classic apoptotic changes. For example, one potent indazole derivative was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with an increase in the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, another study found that its lead compound induced apoptosis in K562 cells, confirming this as a key mechanism of its anticancer action. nih.gov

ROS Modulation: The modulation of reactive oxygen species (ROS) is another mechanism through which indazole derivatives can exert their anticancer effects. nih.gov Cancer cells often have a delicate balance of ROS, and disrupting this balance can lead to cell death. nih.gov Research has shown that treatment with an active indazole derivative led to an increase in the intracellular levels of ROS in 4T1 cancer cells, which contributes to its apoptotic effect. nih.gov

Antimicrobial Research Potential (e.g., Antibacterial, Antifungal)

Derivatives of bromo-indazole have been explored for their potential as antimicrobial agents, showing activity against both bacteria and fungi. ontosight.airesearchgate.net

Antibacterial Activity: A series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds showed notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pyogenes. nih.gov Certain compounds in the series exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide. nih.gov The general class of indazole derivatives is known to possess a broad range of biological activities, including antibacterial effects. nih.gov

Antifungal Activity: The indazole scaffold has also been incorporated into molecules designed to combat fungal pathogens. In one study, a series of novel pyrazole-carboxamides were synthesized, including a derivative containing a 5-bromo-1H-indazol-1-yl moiety. nih.gov This specific compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrated higher antifungal activity against seven different phytopathogenic fungi than the commercial fungicide boscalid. nih.gov Other research into aromatic carboxylic acid amides also identified indazole-containing compounds with significant activity against fungi like Pythium aphanidermatum and Rhizoctonia solani. nih.gov

Antioxidant Activity Investigations

While specific studies on the antioxidant potential of this compound are scarce, research on related bromo-substituted heterocyclic compounds indicates that this chemical class can possess significant free radical scavenging properties. For instance, derivatives of the structurally similar 5-bromo-1H-indole -2-carboxamide have been evaluated for their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

One carbothioamide derivative of 5-bromo-1H-indole showed potent free radical scavenging activity with an IC₅₀ concentration of 27.8 µg/mL. nih.govwaocp.org Another study on a different 5-bromo-1H-indole-2-carboxamide derivative also reported free radical scavenging activity, with a calculated IC₅₀ of 99.6 µg/mL. waocp.orgnih.gov This antioxidant capacity is often linked to the compound's other biological effects, such as its anti-inflammatory and anti-angiogenic properties. nih.gov

Antiangiogenic Activity Studies

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. While direct antiangiogenic studies on this compound were not found, extensive research on derivatives of 5-bromo-1H-indole , a related heterocycle, demonstrates the potential of this structural motif.

A study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, using a rat aorta angiogenesis assay, showed significant, dose-dependent inhibition of blood vessel growth with an IC₅₀ of 56.9 µg/mL. waocp.org Another 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide derivative also demonstrated potent anti-angiogenic activity in a similar ex vivo model, with an IC₅₀ of 15.4 µg/mL. waocp.orgnih.gov These effects are often correlated with the compounds' ability to inhibit the proliferation of endothelial cells, such as HUVECs. nih.gov The antiangiogenic activity may be attributed to the inhibition of key signaling pathways involving growth factors like vascular endothelial growth factor (VEGF). waocp.orgpensoft.net

Potential in Materials Science Research

Beyond its biomedical applications, the chemical structure of bromo-indazole carboxylic acids lends itself to materials science research. The isomer 5-bromo-1H-indazole-3-carboxylic acid is specifically noted for its potential in creating novel materials, including advanced polymers and coatings. chemimpex.com The unique chemical properties imparted by the indazole ring and the reactive bromine atom make it a valuable building block in synthetic chemistry. chemimpex.com

Furthermore, the simpler parent compound, 5-bromo-1H-indazole, has been identified as a highly effective corrosion inhibitor for copper. chemicalbook.com Studies have shown that it can achieve corrosion inhibition efficiencies as high as 97.1% at a concentration of 1.5 mM, suggesting that carboxylic acid derivatives could be explored for creating protective films and functional coatings on metal surfaces. chemicalbook.com

Exploration for Polymers and Coatings

There is currently no available research data or published literature detailing the use or exploration of this compound as a monomer, additive, or component in the synthesis of polymers or the formulation of coatings. While the broader class of indazole derivatives is sometimes explored in material science due to their rigid heterocyclic structure, specific studies involving the 5-bromo-4-carboxylic acid isomer in this context have not been identified.

Applications in Advanced Functional Materials

Utility in Analytical Chemistry as Reference Standards and for Method Development

There is no evidence to suggest that this compound is utilized as a reference standard in analytical chemistry. Chemical suppliers list the compound for research purposes, but its certification or use as a standard for the calibration of analytical instruments or the validation of quantitative methods is not documented. Consequently, there are no established analytical methods that cite the use of this specific compound for their development or quality control.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis and Stereoselective Functionalization of 5-bromo-1H-indazole-4-carboxylic acid

Currently, there is a notable absence of published research specifically detailing the asymmetric synthesis or stereoselective functionalization of this compound. While the broader field of indazole chemistry has seen significant advancements in enantioselective methodologies, these have yet to be specifically applied to this particular scaffold.

Future research endeavors are anticipated to address this gap by exploring the application of chiral catalysts and auxiliaries to introduce stereocenters in a controlled manner. Potential strategies could involve the asymmetric derivatization of the carboxylic acid group or the stereoselective functionalization of the indazole core. The development of such methods would be a critical step forward, enabling the synthesis of enantiomerically pure derivatives of this compound. This would, in turn, allow for a more detailed investigation of their stereospecific interactions with biological targets, a crucial aspect of modern drug development.

Exploration of Novel Reaction Pathways for Enhanced Derivatization

The derivatization of the this compound scaffold is a key area for future exploration, aiming to expand the accessible chemical space and generate novel analogues with improved pharmacological properties. While general methods for the functionalization of indazoles are known, specific applications to this particular molecule are not yet widely reported.

Future research is expected to focus on the development and application of novel reaction pathways for the selective modification of both the bromine and carboxylic acid functionalities. This includes the exploration of a wider range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, at the C5-position. These reactions would enable the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby facilitating the systematic exploration of structure-activity relationships.

Furthermore, innovative methods for the derivatization of the carboxylic acid group are anticipated. This could involve the formation of a variety of amides, esters, and other carboxylic acid bioisosteres to modulate the compound's physicochemical properties, such as solubility and cell permeability. The development of orthogonal protection strategies for the N-H and carboxylic acid groups will also be crucial for achieving selective transformations at different positions of the molecule.

Integrated Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental synthesis and biological evaluation presents a powerful strategy for the rational design of novel drug candidates based on the this compound scaffold. To date, specific computational studies focused exclusively on this compound are limited in the public domain.

Future research will likely leverage in silico techniques, such as molecular docking and molecular dynamics simulations, to predict the binding modes and affinities of this compound derivatives with various biological targets. These computational predictions can guide the design of new analogues with enhanced potency and selectivity. For instance, structure-based drug design approaches can be employed to optimize the interactions of the indazole core and its substituents with the active site of a target protein.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will also play a vital role in identifying the key structural features required for biological activity. The insights gained from these computational models will inform the synthetic efforts, allowing for a more focused and efficient exploration of the chemical space around the this compound scaffold. This synergistic approach, combining the predictive power of computational chemistry with the rigor of experimental validation, is expected to accelerate the discovery of new therapeutic agents.

Development of New Biological Probes and Chemical Tools Based on the Scaffold

The unique structural and chemical properties of this compound make it an attractive scaffold for the development of novel biological probes and chemical tools. These tools are invaluable for studying complex biological systems and elucidating the mechanisms of action of bioactive molecules. Currently, the application of this specific compound as a biological probe is not extensively documented.

Future research is anticipated to focus on the design and synthesis of functionalized derivatives of this compound that can be used as chemical probes. For example, the incorporation of fluorescent tags, photoaffinity labels, or biotin moieties could enable the visualization, identification, and isolation of the biological targets of these compounds.

The development of such probes would facilitate a deeper understanding of the molecular pathways modulated by this compound derivatives. This knowledge is not only crucial for optimizing their therapeutic potential but also for identifying new biological targets and disease pathways. The creation of a toolbox of chemical probes based on this scaffold would therefore represent a significant contribution to the broader field of chemical biology.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-bromo-1H-indazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A typical approach involves Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, brominated indazole derivatives can be synthesized via Pd-catalyzed cross-coupling using aryl boronic acids under reflux with bases like CsF or Na₂CO₃. Reaction optimization studies show that Pd(OAc)₂ with CsF enhances yields (up to 85%) compared to other catalysts like Pd(PPh₃)₄ . Recrystallization from DMF/acetic acid mixtures is often used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700 cm⁻¹ and O-H/N-H bands around 3400 cm⁻¹. Bromine substitution is confirmed by absorption near 525 cm⁻¹ .

- NMR : The carboxylic proton (COOH) appears as a broad singlet at δ 12-14 ppm in ¹H NMR. Bromine’s inductive effect deshields adjacent protons, shifting aromatic signals upfield (δ 7.5-8.5 ppm) .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 255.07 (C₈H₅BrN₂O₂) confirms the molecular weight .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : This compound serves as a versatile scaffold for synthesizing kinase inhibitors and anti-cancer agents. Its carboxylic acid group enables conjugation with pharmacophores (e.g., amide or ester linkages), while bromine facilitates further functionalization via cross-coupling. For example, derivatives have been tested against tyrosine kinases using fluorescence-based enzymatic assays, with IC₅₀ values reported in the nanomolar range .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. cross-coupling) impact the regioselectivity of this compound derivatization?

- Methodological Answer :

- Nucleophilic Substitution : Bromine at position 5 is susceptible to SNAr reactions with amines or alkoxides in polar aprotic solvents (e.g., DMF), but steric hindrance from the indazole ring can reduce efficiency.

- Cross-Coupling : Suzuki reactions with aryl boronic acids proceed efficiently at position 5 under Pd catalysis, but competing homocoupling byproducts (e.g., biaryls) may form if oxygen is present. GC-MS or HPLC-PDA analysis is recommended to monitor side reactions .

Q. What contradictions exist in crystallographic data for halogenated indazole derivatives, and how should researchers address them?

- Methodological Answer : Discrepancies in reported melting points (e.g., 290–292°C for brominated analogs) may arise from polymorphism or hydration states. Single-crystal X-ray diffraction (SCXRD) using the WinGX suite is advised to resolve structural ambiguities. For instance, hydrogen bonding between the carboxylic acid and indazole N-H can stabilize specific conformations, affecting thermal properties .

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic regions for covalent inhibitor design. For example, Fukui indices indicate higher reactivity at the indazole N1 position, while the carboxylic acid group’s pKa (~3.5) can be tuned via esterification to improve membrane permeability. Docking studies with Aurora kinase A (PDB: 4ZON) suggest hydrophobic interactions between bromine and the kinase’s ATP-binding pocket .

Q. What challenges arise in scaling up the synthesis of this compound derivatives, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Pd catalyst residues in final products require stringent purification (e.g., activated carbon filtration or ion-exchange chromatography).

- Challenge 2 : Low solubility in aqueous buffers complicates biological testing. Derivatization to methyl esters (e.g., methyl 5-bromo-1H-indazole-4-carboxylate) enhances solubility in DMSO/PBS mixtures (up to 10 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.